molecular formula C11H18N2 B8588114 N-(3-aminopropyl)-2,6-dimethylaniline

N-(3-aminopropyl)-2,6-dimethylaniline

Cat. No.: B8588114
M. Wt: 178.27 g/mol
InChI Key: IQHIZERWXJYSAB-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2,6-dimethylaniline is a tertiary amine derivative of 2,6-dimethylaniline, featuring a 3-aminopropyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The compound shares structural similarities with lidocaine and related local anesthetics but differs in the substitution pattern on the amine group. While lidocaine incorporates a diethylaminoethyl chain, this compound utilizes a primary aminopropyl group, which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)propane-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6,13H,4,7-8,12H2,1-2H3

InChI Key

IQHIZERWXJYSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Lidocaine (C₁₄H₂₂N₂O)
  • Molecular Weight : 234.34 g/mol.
  • Substituents: Diethylaminoethyl group.
  • Synthesis : 2,6-Dimethylaniline reacts with 2-chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, followed by nucleophilic substitution with diethylamine .
  • Key Differences: Solubility: Lidocaine’s diethylaminoethyl group enhances lipophilicity, favoring membrane penetration and sodium channel blockade. Biological Activity: Lidocaine’s tertiary amine facilitates rapid absorption and prolonged anesthetic effects.
Ropivacaine Related Compound A (2,6-Dimethylaniline Hydrochloride; C₈H₁₁N·HCl)
  • Molecular Weight : 157.64 g/mol.
  • Substituents: No alkylamine chain; simple hydrochloride salt of 2,6-dimethylaniline.
  • Key Differences: The absence of a functionalized amine chain in ropivacaine-related compound A results in significantly reduced anesthetic activity compared to N-(3-aminopropyl)-2,6-dimethylaniline, which retains amine-mediated interactions .
Structural Analogs with Varied Amine Substituents

highlights compounds such as [N-(cyclohexyl)aminocarbonylmethyl]chloride and [N-(cyclopropyl)aminocarbonylmethyl]chloride, which incorporate bulky cycloalkyl groups. In contrast, the linear aminopropyl group in this compound offers greater conformational flexibility, possibly improving target engagement .

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solubility Biological Activity
This compound C₁₁H₁₈N₂ 178.28 Primary aminopropyl Moderate (polar) Potential weak sodium channel blocker
Lidocaine C₁₄H₂₂N₂O 234.34 Diethylaminoethyl High (lipophilic) Potent sodium channel blocker
2,6-Dimethylaniline Hydrochloride C₈H₁₁N·HCl 157.64 None (parent compound) High (aqueous) Minimal anesthetic activity
[N-(Cyclohexyl)aminocarbonyl]chloride C₉H₁₅ClNO 195.67 Cyclohexylamide Low (non-polar) Steric hindrance limits activity

Research Findings

  • Synthetic Pathways: demonstrates that substituting bromopropionyl bromide for chloroacetyl chloride in lidocaine synthesis alters the intermediate’s reactivity. Similarly, replacing diethylamine with 2-(ethylamino)ethanol introduces a hydroxyl group, enhancing solubility but reducing membrane permeability .
  • Biological Efficacy: Lidocaine derivatives with tertiary amines (e.g., ropivacaine) exhibit prolonged duration of action compared to primary amines, as seen in this compound. This is attributed to enhanced lipid solubility and slower metabolic clearance .
  • Electronic Effects: Compounds with electron-donating substituents (e.g., methoxy groups in ’s N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethylaniline) may increase aromatic ring electron density, altering interactions with sodium channels .

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The most widely documented method involves a two-step process:

  • Cyanoethylation : 2,6-Dimethylaniline reacts with acrylonitrile in a monohydric alcohol solvent (e.g., ethanol) at 30–70°C.

    C6H3(CH3)2NH2+CH2=CHCNC6H3(CH3)2NHCH2CH2CN\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{CH}_2=\text{CHCN} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CN}

    Solvent choice critically impacts selectivity; ethanol suppresses oligomerization by stabilizing intermediates.

  • Catalytic Hydrogenation : The nitrile intermediate undergoes hydrogenation using Raney nickel (25–30 g/mol substrate) under 1.5–5.0 MPa H₂ at 55–100°C.

    C6H3(CH3)2NHCH2CH2CN+2H2C6H3(CH3)2NHCH2CH2CH2NH2\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CN} + 2\text{H}_2 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{NH}_2

    Solid alkali additives (e.g., NaOH, 2–5 wt%) enhance catalyst longevity by neutralizing trace HCN.

Table 1: Optimized Conditions for Cyanoethylation-Hydrogenation

ParameterCyanoethylationHydrogenation
Temperature50°C70°C
PressureAmbient2.5 MPa
CatalystN/ARaney Ni (25 g/mol)
SolventEthanolEthanol/Water (9:1)
Yield92% (GC)88% (isolated)
Purity>95% (HPLC)>98% (HPLC)

Industrial-Scale Adaptations

  • Continuous-Flow Reactors : Patent CN102838490B describes semicontinuous hydrogenation with automated substrate feeding, achieving 93% yield at 3.0 MPa.

  • Catalyst Recycling : Spent Raney nickel is reactivated via aqueous NaOH washes, reducing costs by 40%.

Alternative Synthetic Routes

Azide Reduction Pathway

A niche method involves alkylation of 2,6-dimethylaniline with 3-azidopropyl bromide, followed by Staudinger reduction:

  • Azide Formation :

    C6H3(CH3)2NH2+BrCH2CH2CH2N3C6H3(CH3)2NHCH2CH2CH2N3\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NH}_2 + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{N}_3 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{N}_3

    Yields: 65–70% in DMF at 80°C.

  • Azide-to-Amine Reduction :

    C6H3(CH3)2NHCH2CH2CH2N3H2/Pd-CC6H3(CH3)2NHCH2CH2CH2NH2\text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{N}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{NH}_2

    Yields: 75–78% at 50°C.

Table 2: Azide Route Performance Metrics

MetricAzide FormationReduction
Reaction Time8 h2 h
CatalystN/APd/C (5 wt%)
SolventDMFMethanol
Byproducts<5% dialkylation<2% over-reduction

Reductive Amination Strategies

Limited to small-scale applications due to competing imine formation:

C6H3(CH3)2NH2+CH2=CHCHONaBH3CNC6H3(CH3)2NHCH2CH2CH2NH2\text{C}6\text{H}3(\text{CH}3)2\text{NH}2 + \text{CH}2=\text{CHCHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}6\text{H}3(\text{CH}3)2\text{NHCH}2\text{CH}2\text{CH}2\text{NH}_2

Yields: 50–55% in acetonitrile.

Comparative Analysis of Methods

Table 3: Method Comparison

CriterionCyanoethylation-HydrogenationAzide ReductionReductive Amination
Yield80–89%65–78%50–55%
ScalabilityIndustrial (10,000 L batches)Pilot-scale (100 L)Lab-scale (<1 L)
Hazard ProfileModerate (HCN risk)High (azide handling)Low
Cost (USD/kg)120–150250–300400–450

Industrial Production Challenges

  • Byproduct Management : Oligomeric acrylonitrile adducts require distillation (bp: 210–215°C) for removal.

  • Catalyst Fouling : Nickel leaching (0.5–1.2 ppm per cycle) necessitates inline filtration .

Q & A

Basic: How can the synthesis of N-(3-aminopropyl)-2,6-dimethylaniline be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves a two-step approach:

Acylation/alkylation of 2,6-dimethylaniline : React 2,6-dimethylaniline with a propylating agent (e.g., 3-bromopropylamine) under reflux conditions. Sodium acetate or similar bases can stabilize intermediates and improve selectivity .

Purification : Use vacuum filtration to isolate the crude product, followed by column chromatography or recrystallization to enhance purity. Solvent selection (e.g., ethanol or dichloromethane) impacts yield and crystal formation .
Key Considerations : Maintain temperatures <20°C during exothermic steps to minimize side reactions. Monitor pH to avoid premature deprotonation of intermediates .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous 2,6-dimethylaniline derivatives .
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify proton environments (e.g., aromatic vs. aliphatic protons) and verify substitution patterns .
  • Purity Assessment :
    • HPLC-MS : Quantify impurities and detect byproducts (e.g., unreacted 2,6-dimethylaniline) with high sensitivity .
    • Melting Point Analysis : Compare experimental values to literature data for consistency checks .

Advanced: What mechanisms underlie the genotoxic and carcinogenic potential of this compound and its metabolites?

Methodological Answer:

  • Metabolic Activation : The compound may undergo hepatic N-hydroxylation, forming reactive nitroso intermediates that form DNA adducts, as seen in 2,6-dimethylaniline derivatives .
  • In Vivo Models : Use rodent carcinogenesis studies (e.g., two-stage models with N-bis(2-hydroxypropyl)nitrosamine initiation) to assess tumor-promoting activity. Monitor nasal and bladder tissues for lesion development .
  • Genotoxicity Assays :
    • Comet Assay : Detect DNA strand breaks in exposed tissues (e.g., liver).
    • Micronucleus Test : Evaluate chromosomal damage in bone marrow cells .

Advanced: How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Quantum Mechanical Modeling :
    • Configuration Interaction (CI) : Simulate electronic transitions and predict UV-Vis absorption maxima for photostability assessment .
    • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify reactive sites (e.g., amine groups prone to oxidation) .
  • Molecular Dynamics (MD) : Model solvation effects and intermolecular interactions in solvents like water or ethanol to optimize reaction conditions .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • In-line FTIR : Monitor reaction progress in real-time to ensure consistent conversion rates .
    • Design of Experiments (DoE) : Optimize variables (e.g., molar ratios, solvent volume) using response surface methodology .
  • Quality Control :
    • Stability-Indicating Assays : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways and adjust storage conditions .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal/ocular exposure, as alkylamines are skin irritants .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the steric and electronic environment of this compound influence its reactivity in catalytic applications?

Methodological Answer:

  • Steric Effects : The 2,6-dimethyl groups on the aniline ring create a bulky environment, reducing accessibility to the amine group in coordination chemistry. Compare catalytic activity with less hindered analogs .
  • Electronic Effects : Electron-donating methyl groups increase amine basicity, enhancing nucleophilicity in SN2 reactions. Measure pKa values via potentiometric titration to quantify this effect .

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